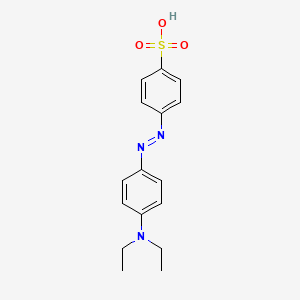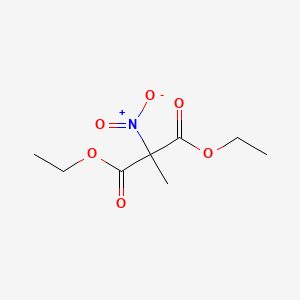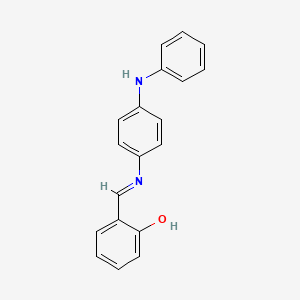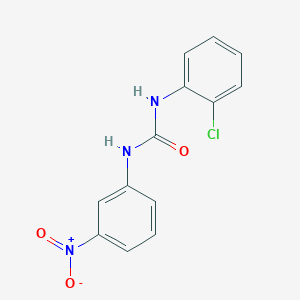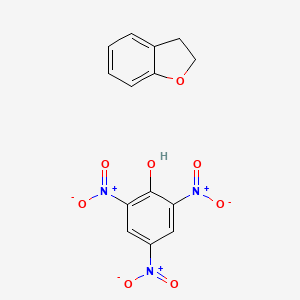
(3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the amino-benzofuran and nitrophenyl groups through a condensation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
(3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzofurans and phenyl derivatives .
Scientific Research Applications
(3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways . These interactions are facilitated by the compound’s unique structural features, including the benzofuran and nitrophenyl groups, which allow for specific binding and activity .
Comparison with Similar Compounds
Similar compounds to (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone include other benzofuran derivatives such as:
(3-Amino-1-benzofuran-2-YL)(4-nitrophenyl)methanone: Similar structure but with a nitro group at the 4-position of the phenyl ring.
(3-Amino-1-benzofuran-2-YL)(2-chlorophenyl)methanone: Contains a chloro group instead of a nitro group.
(3-Amino-1-benzofuran-2-YL)(2-methylphenyl)methanone: Contains a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
310462-59-0 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N2O4/c16-13-10-6-2-4-8-12(10)21-15(13)14(18)9-5-1-3-7-11(9)17(19)20/h1-8H,16H2 |
InChI Key |
SQDYAXTYGBTQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CC=C3[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





